molecular formula C6H9N3O2 B2998659 3-Azido-4,4-dimethyloxolan-2-one CAS No. 1824188-89-7

3-Azido-4,4-dimethyloxolan-2-one

Cat. No.: B2998659
CAS No.: 1824188-89-7
M. Wt: 155.157
InChI Key: CUPAQOABYPHYPF-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of an azido group (-N₃) attached to a dimethyloxolanone ring, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-4,4-dimethyloxolan-2-one typically involves the introduction of the azido group into the oxolanone ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the oxolanone ring is replaced by the azido group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group .

Chemical Reactions Analysis

Types of Reactions

3-Azido-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for introducing the azido group.

    Copper(I) Catalysts: Employed in cycloaddition reactions.

    Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

3-Azido-4,4-dimethyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Investigated for its potential in bioconjugation reactions, where it can be used to label biomolecules with fluorescent tags.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in material sciences for polymer cross-linking and the development of new materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    3-Azido-1,2,4-triazines: These compounds also contain an azido group and exhibit similar reactivity, particularly in cycloaddition reactions.

    1,2,4-Oxadiazole Derivatives: These compounds share structural similarities and are used in similar applications, such as in the development of new materials and bioactive molecules.

Uniqueness

3-Azido-4,4-dimethyloxolan-2-one is unique due to its specific ring structure and the presence of the azido group, which imparts distinct reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

3-azido-4,4-dimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPAQOABYPHYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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